(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C13H11F3N4O2 and its molecular weight is 312.252. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to act on several enzymes such as thymidylate synthase, hdac (histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to inhibit telomerase activity, act as focal adhesion kinase (fak) inhibitors, target thymidylate synthase, inhibit the b-cell lymphoma 2, inhibit the nf-kb signaling pathway, and target tubulin polymerization .
Pharmacokinetics
It’s suggested that the 1,2,4-oxadiazole scaffold might be exploited to achieve effective drug candidates to treat related disorders .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and more .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone are largely determined by its interactions with various biomolecules. Oxadiazole derivatives have been shown to interact with a variety of enzymes, proteins, and other biomolecules . For instance, they have demonstrated substantial anti-cancer potential by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Cellular Effects
In cellular contexts, this compound may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . For example, oxadiazole derivatives have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, oxadiazole derivatives have been found to inhibit the activity of various enzymes, thereby exerting their effects at the molecular level .
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)10-2-1-8(5-17-10)12(21)20-4-3-9(6-20)11-18-7-22-19-11/h1-2,5,7,9H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNXAWLUBABMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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